(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid
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Description
The compound “(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid” belongs to a class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . The (1S,2R) prefix indicates that the compound is a stereoisomer, specifically an enantiomer .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through alkylation of glycine equivalents with 1,2-electrophiles . Other methods include intramolecular cyclization of γ-substituted amino acid derivatives and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Molecular Structure Analysis
The molecular structure of this compound would be determined by its stereochemistry. Enantiomers, like this compound, are non-superimposable mirror images . This means that no matter how much you rotate one molecule in space, you’ll never be able to make it look the same as the other one .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and stereochemistry. For instance, diastereomers, which are stereoisomers that are not enantiomers, can have different physical properties and reactivity .Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it could interact with its targets through a variety of mechanisms, potentially including covalent binding, hydrogen bonding, or hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by (1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid are currently unknown. Given the lack of information about its primary targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Its chemical structure suggests that it could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Without information about its primary targets and mode of action, it is challenging to predict its potential effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and how it interacts with its targets .
Properties
IUPAC Name |
(1S,2R)-2-dimethylphosphorylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O3P/c1-12(2,11)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVYABNOXIGBSX-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H]1CCC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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